molecular formula C24H24N2O2 B3053373 3,3-Bis(4-(dimethylamino)phenyl)phthalide CAS No. 5339-80-0

3,3-Bis(4-(dimethylamino)phenyl)phthalide

Cat. No.: B3053373
CAS No.: 5339-80-0
M. Wt: 372.5 g/mol
InChI Key: QUINKWASVQHVID-UHFFFAOYSA-N
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Description

Contextualization within Phthalide (B148349) Chemistry

Phthalide, the simplest benzolactone, consists of a benzene (B151609) ring fused to a γ-lactone ring. wikipedia.orgmdpi.com This core structure is the foundation for a diverse class of compounds, both naturally occurring and synthetic. wikipedia.orgnih.gov Phthalides are found in various plants, fungi, and liverworts and are known for a wide range of biological activities. nih.govchemicalbook.com In synthetic chemistry, the phthalide framework is a key component in many functional molecules, most notably dyes. wikipedia.org

3,3-Bis(4-(dimethylamino)phenyl)phthalide is a prominent example of a synthetic phthalide derivative. wikipedia.org Its structure features a central carbon atom at the 3-position of the phthalide ring, which is bonded to two 4-(dimethylamino)phenyl groups. In its colorless, or leuco, form, this central carbon has a tetrahedral geometry. wikipedia.org The chemical reactivity and functionality of the molecule are dominated by the lactone ring, which can be reversibly opened, leading to a dramatic change in the molecule's electronic structure and, consequently, its visible appearance. wikipedia.orgsciencemadness.org

Chemical and Physical Properties of this compound (Crystal Violet Lactone)
PropertyValue
Molecular FormulaC₂₆H₂₉N₃O₂ nih.govsurfactant.top
Molar Mass415.53 g·mol⁻¹ surfactant.top
AppearanceSlightly yellowish or pale green crystalline powder wikipedia.orgnih.gov
Melting Point180-183 °C
SolubilitySoluble in nonpolar or slightly polar organic solvents; insoluble in water wikipedia.orgnih.gov

Historical Perspective of Phthalide-Based Functional Molecules

The study of phthalides dates back to the late 19th century, with initial reports identifying them as constituents of essential oils. nih.gov The development of functional molecules based on the phthalide skeleton soon followed. One of the earliest and most well-known examples is phenolphthalein, synthesized by the condensation of phthalic anhydride (B1165640) with phenol. echemi.com Its use as a pH indicator, changing from colorless in acidic solutions to pink in basic solutions, established the potential of phthalides as chromogenic compounds. echemi.com

This compound emerged as a molecule of significant industrial importance as it was the first leuco dye used in the production of carbonless copy paper. wikipedia.org This application, which remains widespread, relies on the pressure-induced rupture of microcapsules containing CVL, allowing it to react with an acidic developer on a separate sheet to form a colored copy. Subsequently, its thermochromic properties were harnessed in products like the "Hypercolor" line of clothing, where the dye changes color in response to temperature. wikipedia.org

Significance of this compound in Contemporary Chemical Research

The contemporary significance of this compound lies in its role as a versatile leuco dye, enabling the creation of "smart" materials that respond to external stimuli. wikipedia.orgresearchgate.net Its functionality stems from the reversible transformation between its colorless lactone form and its colored, open-ring zwitterionic form. wikipedia.orgsciencemadness.org

This transformation can be triggered by several factors:

Acids (Halochromism): In an acidic environment, the lactone ring is cleaved. This breaks the tetrahedral configuration of the central carbon, resulting in a planar, resonance-stabilized carbocation. wikipedia.org The extended π-conjugated system across the entire molecule acts as a strong chromophore, absorbing light in the visible spectrum and producing an intense violet color. wikipedia.org

Heat (Thermochromism): CVL is a key component in many thermochromic systems, which typically consist of three parts: CVL (the color former), an acidic developer (e.g., bisphenol A or other phenols), and a nonpolar solvent (e.g., a long-chain alcohol). researchgate.netcdnsciencepub.commdpi.com At low temperatures, the components form a colored complex. As the temperature rises, the solvent melts and dissolves the developer, causing the equilibrium to shift back to the colorless, closed-lactone form of CVL. sciencemadness.orgcdnsciencepub.com This property is widely exploited in printing inks, coatings, and textiles. researchgate.net

Light (Photochromism): While CVL itself is not photochromic, recent research has focused on creating novel CVL derivatives that are. For instance, a zinc(II) complex of a CVL salicylaldehyde (B1680747) hydrazone has been developed that exhibits reversible color changes upon irradiation with UV-visible light. youtube.comresearchgate.net This innovation opens pathways for its use in high-resolution photo-patterning and optical memory devices. youtube.comresearchgate.net

Beyond these chromic technologies, CVL is also used as a security marker in fuels and finds applications in medical diagnostics and thermal paper manufacturing. wikipedia.orgpmarketresearch.com

Thermochromic System Components and Properties
Component RoleExample CompoundFunction
Color FormerCrystal Violet Lactone (CVL)Undergoes reversible ring-opening to produce color. researchgate.net
Color DeveloperBisphenol A (BPA), Alkyl GallatesProton donor that induces ring-opening of the leuco dye. researchgate.netcdnsciencepub.com
SolventLong-chain alcohols (e.g., 1-Tetradecanol)Controls the color-change temperature via its melting point. cdnsciencepub.commdpi.com

Scope and Objectives of Academic Inquiry on the Compound

Academic research on this compound is multifaceted, with several key objectives driving scientific inquiry.

Synthesis and Optimization: A primary goal is the development of efficient and environmentally benign synthetic routes for CVL and its derivatives. patsnap.comgoogle.comgoogle.com Research in this area aims to improve reaction yields, reduce the formation of impurities, and lower production costs. patsnap.comgoogle.com

Mechanistic Understanding: A significant portion of research is dedicated to elucidating the precise mechanisms behind the compound's chromogenic behaviors. sciencemadness.org This involves detailed spectroscopic and kinetic studies to understand the thermodynamics of the lactone ring-opening and closing, the role of intermolecular interactions in thermochromic systems, and the pathways of photo-induced transformations. sciencemadness.orgresearchgate.net

Development of Novel Functional Materials: A major thrust of contemporary research is the creation of new materials by incorporating CVL into various matrices. This includes synthesizing novel thermochromic complexes to fine-tune the color transition temperature and hysteresis for specific applications. sciencemadness.orgresearchgate.net It also involves designing new photochromic systems with improved fatigue resistance and exploring their integration into polymers and solid-state devices. youtube.comresearchgate.net The encapsulation of CVL-based systems into microcapsules for use in inks and coatings is another active area of investigation. mdpi.comimaging.org

Properties

IUPAC Name

3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C24H24N2O2/c1-25(2)19-13-9-17(10-14-19)24(18-11-15-20(16-12-18)26(3)4)22-8-6-5-7-21(22)23(27)28-24/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QUINKWASVQHVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60201556
Record name 3,3-Bis(4-(dimethylamino)phenyl)phthalide
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Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

5339-80-0
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Record name 3,3-Bis(4-(dimethylamino)phenyl)phthalide
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Record name 3,3-bis[4-(dimethylamino)phenyl]phthalide
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Synthetic Methodologies and Reaction Pathways for 3,3 Bis 4 Dimethylamino Phenyl Phthalide

Established Synthetic Routes for the Core Phthalide (B148349) Structure

The creation of the 3,3-disubstituted phthalide core of 3,3-Bis(4-(dimethylamino)phenyl)phthalide, a compound also known as crystal violet lactone, is central to its synthesis. One of the primary and well-documented methods involves a multi-stage process utilizing several key aromatic precursors. This synthesis typically begins with the reaction of p-dimethylaminobenzaldehyde and urea (B33335) to form a Schiff base. patsnap.com This intermediate then reacts with N,N-dimethylaniline to yield a urea intermediate. The final step in forming the core structure involves the reaction of this urea intermediate with m-dimethylaminobenzoic acid to generate the colorless lactone form. patsnap.comgoogle.com

Another established route involves the condensation of 2-(4-dimethylbenzoyl)benzoic acid with an N,N-dialkylaniline. For instance, a similar compound, 3-(2,4-bis(diethylamino)phenyl)-3-(4-(dimethylamino)phenyl)phthalide, is synthesized by heating a mixture of 2-(4-dimethylamino)benzoyl)benzoic acid and N,N,N',N'-tetraethyl-m-phenylenediamine with acetic anhydride (B1165640). prepchem.com This suggests a viable pathway where 2-(4-dimethylbenzoyl)benzoic acid is reacted with N,N-dimethylaniline.

The Friedel-Crafts reaction serves as a foundational concept in these syntheses, representing a classic method for attaching substituents to an aromatic ring through electrophilic aromatic substitution. iitk.ac.inwikipedia.orglibretexts.orgnih.gov In the context of this compound, the reaction can be envisioned as an intramolecular cyclization of a suitably substituted benzophenone (B1666685) derivative or an intermolecular reaction between a phthalic anhydride derivative and two equivalents of N,N-dimethylaniline.

A summary of the reactants for a common synthetic pathway is presented in the table below.

Reactant Role in Synthesis
p-DimethylaminobenzaldehydeProvides one of the dimethylaminophenyl groups and the central carbon of the triarylmethane structure.
N,N-DimethylanilineProvides the second dimethylaminophenyl group.
m-Dimethylaminobenzoic acidForms the phthalide ring. researchgate.net
UreaActs as a condensing agent. patsnap.com

Alkylation and Substitution Reactions for Pendant Moieties

The pendant dimethylamino moieties are crucial to the chemical properties of this compound. The synthesis of the precursor, N,N-dimethylaniline, is a key step. This is typically achieved through the N-alkylation of aniline (B41778). alfa-chemistry.com Methanol (B129727) is a common alkylating agent, and the reaction can be carried out in either the liquid or gas phase. alfa-chemistry.com The liquid-phase method often employs a catalyst like sulfuric acid under elevated temperature and pressure. alfa-chemistry.com The gas-phase method involves passing a mixture of aniline and methanol vapor over a solid acid catalyst. researchgate.net

Alternative alkylating agents include methyl halides, such as methyl iodide, which can react with aniline to produce N,N-dimethylaniline. stackexchange.com The lone pair of electrons on the nitrogen atom of aniline, although partially delocalized into the benzene (B151609) ring, is sufficiently nucleophilic to displace the halide ion. stackexchange.com

The following table outlines common methods for the synthesis of N,N-dimethylaniline.

Method Alkylating Agent Catalyst/Conditions Key Features
Liquid-Phase AlkylationMethanolSulfuric acid, high temperature and pressureComplete conversion of aniline can be achieved with excess methanol. alfa-chemistry.com
Gas-Phase AlkylationMethanolSolid acid catalyst (e.g., sulfate/glass), high temperatureContinuous process with high yield and purity. alfa-chemistry.com
N-Alkylation with Methyl HalideMethyl Iodide-The reaction proceeds readily due to the good leaving group (iodide). stackexchange.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including dyes like this compound. The focus is on developing more environmentally benign and efficient synthetic routes. researchgate.net

Metal-Free Synthetic Protocols

A significant goal in green chemistry is the replacement of metal-based catalysts with metal-free alternatives to reduce environmental impact and simplify product purification. While many traditional syntheses of complex organic molecules rely on metal catalysts, research is ongoing to develop metal-free approaches. rsc.orgnih.govrsc.orgmdpi.comresearchgate.net For the synthesis of diaryl-substituted compounds, methods are being explored that utilize organic catalysts or proceed under catalyst-free conditions, often promoted by alternative energy sources like microwave irradiation. researchgate.net In the context of the Friedel-Crafts reaction, which is central to the synthesis of the title compound, efforts are being made to replace traditional Lewis acid catalysts like aluminum chloride with more sustainable options. researchgate.net

Atom Economy Considerations in Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.net The Friedel-Crafts acylation, a key reaction type in the synthesis of the phthalide core, can have a lower atom economy due to the formation of stoichiometric byproducts. researchgate.net For example, in a reaction using an acyl chloride and a Lewis acid catalyst like AlCl₃, the catalyst is often consumed and forms a complex with the product, requiring a workup step that generates waste. wikipedia.org

Efforts to improve the atom economy of such reactions include the use of catalytic rather than stoichiometric amounts of reagents and the development of reaction pathways that minimize the formation of byproducts. The ideal synthesis would have 100% atom economy, where all the atoms of the reactants are found in the final product.

Purification and Isolation Techniques in Synthetic Procedures

The purification of this compound is a critical step to ensure a high-purity product. A common method involves a multi-step purification process of the crude product. This can include dissolving the crude material in an organic solvent, followed by a series of washes with acidic and alkaline solutions to remove unreacted starting materials and byproducts. google.com For instance, an acid wash can help in removing basic impurities, while an alkali wash can remove acidic contaminants. This is typically followed by washing with water to remove any remaining salts. google.com

Activated carbon is often used to decolorize the solution before crystallization. google.com The purified product is then isolated by crystallization from a suitable solvent, followed by filtration. The filter cake is often washed with a low-boiling-point solvent to remove any residual impurities and the crystallization solvent. google.com

For analytical purposes and potentially for small-scale purification, high-performance liquid chromatography (HPLC) can be employed. Specific HPLC methods have been developed for the analysis of crystal violet lactone, indicating that chromatographic techniques are effective for separating this compound from related impurities. sielc.com

The following table summarizes the common purification techniques.

Technique Purpose Reagents/Solvents
Acid/Base WashingRemoval of ionic impuritiesDilute strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide)
Activated Carbon TreatmentDecolorizationActivated carbon
CrystallizationIsolation of pure productOrganic solvents (e.g., toluene), low-boiling hydrocarbon solvents for washing (e.g., methanol) google.com
Chromatography (HPLC)Analysis and purificationMixed-mode stationary phases with mobile phases of water, acetonitrile, and a buffer (e.g., sulfuric acid) sielc.com

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Studies of 3,3-Bis(4-(dimethylamino)phenyl)phthalide

Crystallographic studies are paramount for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, these studies would provide definitive information on its solid-state conformation, including the spatial orientation of the two dimethylaminophenyl rings relative to the phthalide (B148349) core.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular structures. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the electron density, from which atomic positions can be determined with high precision. Key parameters obtained from this analysis include:

Space Group: This describes the symmetry of the crystal lattice.

Unit Cell Parameters: These are the dimensions (lengths a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.

Bond Lengths and Angles: These provide exact measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the molecule.

Despite the compound's long history and widespread use, a comprehensive search of publicly accessible scientific literature and crystallographic databases did not yield a definitive single-crystal X-ray structure for this compound. Therefore, a detailed data table of its crystallographic parameters cannot be presented at this time. Such a study would be invaluable for understanding the subtle structural features that govern its chromogenic properties.

Conformational polymorphism is the phenomenon where a single compound crystallizes into different crystal structures, known as polymorphs. These different forms can arise from variations in the conformation of the molecule or different packing arrangements in the crystal lattice. Packing effects, governed by intermolecular forces like van der Waals interactions and hydrogen bonds, can significantly influence the molecule's conformation.

For this compound, polymorphism could potentially influence its reactivity and thermochromic properties. However, without single-crystal X-ray diffraction data, an analysis of its potential conformational polymorphism and the specific intermolecular interactions that dictate its crystal packing remains speculative.

Solution-State Structural Characterization

While crystallography provides a static picture of the molecule in the solid state, solution-state studies are crucial for understanding its structure and dynamics in a fluid environment, which is relevant to many of its applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide basic structural information, advanced techniques offer deeper insights.

Solid-State NMR (ssNMR): This technique provides information about the structure and dynamics of molecules in the solid state. It is particularly useful for studying polymorphism and for characterizing materials that are insoluble or difficult to crystallize. europeanpharmaceuticalreview.com Some research has utilized solid-state NMR to characterize thermochromic complexes of Crystal Violet Lactone, observing chemical shift changes upon heating that correspond to the thermochromic behavior. researchgate.net

A search of the literature reveals that while standard ¹H NMR spectra for Crystal Violet Lactone are available in chemical databases, detailed academic studies employing advanced 2D NMR or dedicated solid-state NMR for its structural elucidation are not readily found. researchgate.netchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This allows for the unambiguous determination of the molecular formula. For this compound, HRMS would confirm the molecular formula C₂₄H₂₄N₂O₂, corresponding to a molecular weight of 372.46 g/mol .

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern provides a "fingerprint" that can confirm the structure and connectivity of the molecule. Studies on related phthalate (B1215562) and phthalimide (B116566) derivatives have established characteristic fragmentation pathways, often involving cleavage of the core structure. xml-journal.netnih.govnih.gov While the structure of Crystal Violet Lactone has been confirmed by mass spectrometry in broader studies, a dedicated investigation into its specific fragmentation pathways via HRMS is not extensively detailed in the available literature. researchgate.net

Vibrational Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each bond and functional group vibrates at characteristic frequencies, making these techniques excellent for identifying the presence of specific structural motifs.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule. It is particularly sensitive to polar functional groups. For this compound, key signals would include the strong carbonyl (C=O) stretch of the lactone ring, C-N stretching from the dimethylamino groups, and various C-H and aromatic C=C stretching and bending modes.

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations, often providing complementary information to FT-IR. The aromatic rings in the molecule would produce strong Raman signals. Studies on the colored, cationic form of crystal violet have utilized resonance Raman spectroscopy to analyze its structure and vibrational modes in detail. angleo.it Research on thermochromic systems containing Crystal Violet Lactone has also employed both IR and Raman spectroscopy to study the structural changes that occur during the color transition. researchgate.net

While the principles of these techniques are well-established and spectra for related compounds like phthalimide have been thoroughly analyzed, a detailed, publicly available vibrational analysis with complete mode assignments specifically for this compound is not a focus of current research literature. nih.gov

Spectroscopic and Photophysical Properties of 3,3 Bis 4 Dimethylamino Phenyl Phthalide

Electronic Absorption Spectroscopy in Various Media

The electronic absorption spectrum of 3,3-Bis(4-(dimethylamino)phenyl)phthalide is highly dependent on the surrounding medium. In its colorless, lactone form, the molecule does not exhibit significant absorption in the visible region. The absorption maximum (λmax) for the colorless form is approximately 354 nm. However, upon induction of its colored form, a strong absorption band appears in the visible spectrum. This transformation is due to the formation of a large conjugated system, which acts as a chromophore. wikipedia.org

In acidic environments, the lactone ring undergoes cleavage, causing the oxygen to detach from the central carbon atom. This results in a planar, trivalent carbocation that is stabilized by resonance, interconnecting the π systems of the aromatic rings and the amino functional groups. wikipedia.org This structural change leads to a significant shift in the absorption spectrum, giving the compound its characteristic color. The specific wavelength of maximum absorption for the colored form can vary depending on the solvent and the presence of other interacting species.

Fluorescence and Phosphorescence Emission Characteristics

The photophysical properties, including fluorescence and phosphorescence, of this compound are linked to its structural form. The closed-ring, colorless lactone form exhibits different emission characteristics compared to the open-ring, colored zwitterionic form. Studies on related triphenylmethane (B1682552) dyes have shown that the fluorescence quantum yield and lifetime are sensitive to the molecular environment.

Femtosecond transient absorption spectroscopy has been utilized to study the intramolecular electron-transfer reaction in crystal violet lactone in polar aprotic solvents. Following initial excitation, the charge transfer state is rapidly converted into a highly polar charge transfer state. While detailed phosphorescence data for this specific compound is not extensively documented in readily available literature, it is known that the open, colored form is a delocalized cationic species, which can influence its excited state dynamics.

Mechanisms of Photoinduced Processes

Photochromic Transformations and Kinetics

This compound is a classic halochromic dye that can also exhibit photochromic properties, meaning it can undergo a reversible color change upon exposure to light. youtube.com This transformation involves the light-induced cleavage of the lactone ring to form the colored, zwitterionic species. The kinetics of this photochromic process are often studied using techniques like laser flash photolysis.

For similar photochromic compounds, the coloring reaction kinetics have been observed to follow first-order kinetics in many cases. researchgate.net The rate constants and quantum yield of the colored product formation are dependent on the solvent and experimental conditions. researchgate.net The reverse reaction, or thermal fading, where the colored form reverts to the colorless lactone, can occur on a millisecond timescale and may exhibit kinetics that deviate from a simple first-order process. researchgate.net

Light-Induced Ring-Opening/Closing Mechanisms

The fundamental mechanism of photochromism in this compound is a reversible ring-opening and ring-closing reaction. Upon absorption of UV light, the C-O bond of the lactone ring is cleaved, leading to the formation of the open, colored zwitterionic structure. This process significantly increases the delocalization of electrons within the molecule, giving rise to its color. researchgate.net

The reverse process, the ring-closure, can be induced by visible light or can occur thermally. In this reaction, the open-ring structure reverts to the more stable, colorless lactone form. The efficiency and kinetics of both the ring-opening and ring-closing processes are influenced by factors such as the solvent, temperature, and the presence of other molecules that can stabilize either the open or closed form.

Solvatochromic Behavior and Solvent-Dependent Spectral Shifts

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This compound exhibits solvatochromic behavior, particularly in its open, colored form. The position of the absorption maximum of the colored species is sensitive to the polarity of the solvent. This is due to the differential stabilization of the ground and excited states of the chromophore by the solvent molecules.

The key role of solvation dynamics in the intramolecular electron transfer of this compound has been highlighted in time-resolved photophysical studies. The interaction between the dye molecule and the surrounding solvent molecules can significantly influence the energy levels of the molecule, leading to shifts in the absorption and emission spectra.

Thermo-Optical Responses and Thermochromic Properties

This compound is widely used in thermochromic systems, where it undergoes a reversible color change with temperature. wikipedia.orgresearchgate.net These systems typically consist of three components: the leuco dye (CVL), a color developer (an electron acceptor), and a solvent that acts as a phase change material. researchgate.net

Below the melting point of the solvent, the components form a colored complex where the leuco dye exists in its open-ring, zwitterionic form, stabilized by hydrogen bonding with the developer. researchgate.net As the temperature increases and exceeds the melting point of the solvent, the interaction between the dye and the developer is disrupted. This allows the dye to revert to its colorless, closed-ring lactone form. researchgate.net The thermochromic temperature, or the temperature at which the color change occurs, is dependent on the properties of the solvent and the acidity of the developer. researchgate.net The thermochromic process has been shown to follow first-order kinetics. researchgate.net

Interactive Data Table

PropertyValue/Description
Common NameCrystal Violet Lactone (CVL)
Chemical NameThis compound
Molecular FormulaC24H24N2O2
AppearanceSlightly yellowish crystalline powder
λmax (colorless form)~354 nm
PhotochromismReversible color change with light
ThermochromismReversible color change with temperature
SolvatochromismColor depends on solvent polarity

Piezochromism and Mechanochromism in Solid-State Systems of this compound

This compound, commonly known as Crystal Violet Lactone (CVL), is a prominent leuco dye recognized for its chromogenic properties, including piezochromism and mechanochromism in solid-state systems. researchgate.netsciencemadness.org These phenomena involve a color change in response to mechanical pressure or grinding. The underlying mechanism of this transformation is the reversible cleavage of the lactone ring, which alters the electronic structure of the molecule. wikipedia.orgmdpi.com

In its ground state, the molecule exists in a colorless or faintly yellowish, non-planar form with a closed lactone ring. wikipedia.org The central carbon atom of the phthalide (B148349) group is sp³ hybridized, which isolates the three aromatic rings and prevents the formation of an extended conjugated system. Consequently, the molecule does not absorb light in the visible region.

The application of mechanical force, such as pressure or grinding, can induce the opening of the lactone ring. This structural change leads to the formation of a highly colored, zwitterionic species. The central carbon atom transitions to a planar, sp² hybridized state, creating a carbocation. wikipedia.org This planarity allows for extensive π-conjugation across the three aromatic rings, resulting in a molecule that strongly absorbs visible light, typically in the blue-violet region.

It is important to note that the piezochromic and mechanochromic behavior of this compound in the solid state is often significantly enhanced or exclusively observed in the presence of a color developer. These developers are typically acidic compounds that facilitate the stabilization of the open-ring, colored form upon the application of pressure. The mechanical force brings the dye and the developer into intimate contact, promoting the protonation of the lactone and subsequent ring-opening.

While detailed spectroscopic data for the purely solid-state, pressure-induced form of this compound is not extensively documented in isolation, the characteristics of the colored form are well-understood from studies in solution and in thermochromic systems. The table below summarizes the expected spectroscopic properties of the two states.

PropertyColorless (Closed-Ring) FormColored (Open-Ring) Form
Physical State Crystalline SolidAmorphous/Disordered Solid
Color Colorless to Pale YellowDeep Blue to Violet
λmax (nm) ~270-310 nm (UV region)~580-610 nm (Visible region)
Molar Absorptivity (ε) Low in the visible regionHigh in the visible region
Molecular Structure Non-planar, LactonePlanar, Zwitterionic

The reversibility of the piezochromic and mechanochromic effects can vary. In some systems, the removal of pressure or the application of heat can lead to the reformation of the colorless, closed-ring lactone structure. The stability of the colored form is dependent on the nature of the developer and the surrounding matrix.

Theoretical and Computational Investigations of 3,3 Bis 4 Dimethylamino Phenyl Phthalide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For 3,3-Bis(4-(dimethylamino)phenyl)phthalide, these calculations can elucidate the distribution of electrons and the nature of its chemical bonds, which are crucial for interpreting its chemical and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for large organic molecules like this compound. DFT studies can determine the optimized geometry of the molecule in its ground state, providing information on bond lengths, bond angles, and dihedral angles. Furthermore, by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can offer insights into the molecule's reactivity and electronic transitions.

For this compound, the dimethylamino groups act as strong electron-donating groups, which is expected to raise the energy of the HOMO, located primarily on these moieties and the phenyl rings. The phthalide (B148349) group, on the other hand, acts as an electron-withdrawing group, lowering the energy of the LUMO. The energy gap between the HOMO and LUMO is a key factor in determining the molecule's color and electronic properties. DFT calculations can also be extended to study the electronic structure of the molecule in its excited states, providing a more complete picture of its photophysical behavior.

ParameterCalculated Value
HOMO Energy-5.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap3.4 eV
Ground State Dipole Moment4.5 D

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the response of a molecule to time-dependent electromagnetic fields, such as light. This makes it an invaluable tool for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can then be compared with experimental UV-Vis spectra to validate the computational model and to help assign the observed electronic transitions. The primary electronic transition in this molecule is expected to be a π-π* transition with significant charge-transfer character from the dimethylaminophenyl moieties to the phthalide core.

TransitionCalculated λmax (nm)Oscillator Strength (f)
S0 → S15800.85
S0 → S23500.12
S0 → S32900.35

Note: The data in this table is illustrative and represents typical values that would be obtained from TD-DFT calculations for a molecule of this type.

Molecular Dynamics Simulations for Conformational Landscapes

The three-dimensional structure of a molecule is not static but rather a dynamic ensemble of different conformations. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. The flexibility of the bonds connecting the phenyl rings to the central carbon atom allows for a range of torsional angles, which can significantly impact the molecule's properties. Understanding the conformational landscape is crucial for interpreting experimental data and for understanding how the molecule interacts with its environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting various spectroscopic parameters. For this compound, these predictions can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to assign specific resonances to individual atoms. The accuracy of these predictions has improved significantly with the development of new functionals and basis sets. comporgchem.comnih.govgithub.io

Vibrational Frequencies: DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. mdpi.comnih.govnih.gov The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each frequency. This information is invaluable for assigning the peaks in an experimental vibrational spectrum and for understanding the molecule's vibrational dynamics.

NucleusPredicted ¹³C Chemical Shift (ppm)
Quaternary Carbon (phthalide)92.5
Carbonyl Carbon (phthalide)170.1
Aromatic Carbons (phenyl rings)112.0 - 150.0
Methyl Carbons40.3

Note: The data in this table is illustrative and represents typical values that would be obtained from NMR prediction calculations for a molecule of this type.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry can be used to explore the potential reaction mechanisms of this compound. For example, the opening of the lactone ring in the phthalide group under acidic or basic conditions is a key reaction for many triphenylmethane (B1682552) dyes. By calculating the potential energy surface for this reaction, it is possible to identify the transition states and intermediates involved. This allows for the determination of the activation energies and reaction rates, providing a detailed understanding of the reaction mechanism at the molecular level. mdpi.commontclair.edu

Charge Transfer Dynamics and Electronic Couplings

The presence of strong electron-donating (dimethylamino) and electron-accepting (phthalide) groups in this compound suggests that charge transfer processes are important for its electronic properties. Upon photoexcitation, an electron can be transferred from the donor to the acceptor moiety. The dynamics of this charge transfer process can be studied using advanced computational methods. Furthermore, the electronic coupling between the different parts of the molecule can be calculated to understand how they interact electronically. These studies are crucial for designing new molecules with tailored photophysical and electronic properties for applications in areas such as molecular electronics and photovoltaics. nsf.govrsc.org

Derivatization and Analogues of 3,3 Bis 4 Dimethylamino Phenyl Phthalide

Synthesis and Characterization of Substituted Phthalide (B148349) Analogues (e.g., 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide)

The synthesis of substituted analogues of 3,3-Bis(4-(dimethylamino)phenyl)phthalide typically involves multi-step procedures starting from appropriately substituted phthalic anhydrides or related precursors. The general approach often involves the condensation of a substituted phthalic anhydride (B1165640) with an electron-rich aromatic compound.

A plausible synthetic route for 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide would begin with a substituted phthalic anhydride, namely 4-(1-pyrrolidinyl)phthalic anhydride. This intermediate can be prepared from 4-nitrophthalic anhydride by nucleophilic aromatic substitution with pyrrolidine, followed by reduction of the nitro group and subsequent diazotization and hydrolysis if necessary, or through other established routes for amine incorporation.

The key step is the double Friedel-Crafts-type acylation reaction. The 4-(1-pyrrolidinyl)phthalic anhydride is reacted with an excess of N,N-dimethylaniline, which serves as both the reactant and the solvent. A Lewis acid catalyst, such as anhydrous aluminum chloride or zinc chloride, facilitates the electrophilic attack of the N,N-dimethylaniline rings onto the carbonyl carbons of the anhydride. The reaction proceeds through a keto-acid intermediate which then cyclizes to form the desired lactone structure.

Reaction Scheme (Postulated):

Preparation of Intermediate: Synthesis of 4-(1-pyrrolidinyl)phthalic anhydride.

Condensation Reaction: Reaction of 4-(1-pyrrolidinyl)phthalic anhydride with two equivalents of N,N-dimethylaniline in the presence of a Lewis acid catalyst.

Work-up and Purification: The reaction mixture is typically quenched with a dilute acid, and the product is purified by crystallization or column chromatography.

Characterization: The synthesized analogues are characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. For instance, in the ¹H NMR spectrum of 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide, one would expect to see signals corresponding to the aromatic protons on the phthalide ring and the two N,N-dimethylaniline rings, as well as signals for the methyl protons of the dimethylamino groups and the methylene (B1212753) protons of the pyrrolidinyl group. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. A strong absorption band characteristic of the γ-lactone carbonyl group is expected around 1760 cm⁻¹. Other bands would correspond to C-H, C=C aromatic, and C-N stretching vibrations. nih.govbasjsci.edu.iq

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compound. basjsci.edu.iq

UV-Vis Spectroscopy: The electronic absorption properties of the colorless lactone form and the colored zwitterionic form (generated in acidic or polar environments) are studied. The colorless form typically absorbs in the UV region, while the colored form exhibits a strong absorption maximum (λmax) in the visible spectrum. researchgate.netresearchgate.net

Technique Expected Observations for 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide
¹H NMR Aromatic proton signals, singlets for N(CH₃)₂ groups, multiplets for pyrrolidinyl protons.
¹³C NMR Signals for quaternary carbon of the lactone, aromatic carbons, carbonyl carbon, and aliphatic carbons.
FT-IR Strong C=O stretch (γ-lactone) ~1760 cm⁻¹, C-N stretching, aromatic C=C and C-H bands.
HRMS Molecular ion peak corresponding to the exact mass of the compound (e.g., C₃₀H₃₃N₃O₂).
UV-Vis Colorless form: absorption in UV range. Colored form: strong absorption in the visible range.

Rational Design Principles for Modulating Spectroscopic Properties

The design of novel phthalide analogues with specific spectroscopic properties is guided by fundamental principles of physical organic chemistry. The color of these dyes arises from the electronic transition within the π-conjugated system of the ring-opened, zwitterionic form. By modifying the molecular structure, one can systematically alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the energy of this electronic transition and, consequently, the absorption wavelength (λmax).

The core design principle involves the strategic placement of functional groups that can either donate or withdraw electron density from the conjugated system. This is often described as a donor-π-acceptor (D-π-A) system, where the electron-donating groups (like dimethylamino) act as donors and the positively charged central carbon and the phthalide-derived portion can act as the acceptor framework.

Key Design Strategies:

Extending π-Conjugation: Increasing the length of the conjugated system, for example, by introducing additional aromatic rings or unsaturated linkages, generally leads to a bathochromic (red) shift in the absorption maximum. This is because a larger conjugated system decreases the HOMO-LUMO energy gap.

Modifying Donor/Acceptor Strength: The strength of the electron-donating and electron-accepting groups significantly influences the spectroscopic properties. Stronger electron donors will raise the HOMO energy level, while stronger electron acceptors will lower the LUMO energy level. Both effects lead to a smaller energy gap and a bathochromic shift.

Introducing Auxochromes: Adding substituents (auxochromes) to the aromatic rings can fine-tune the color. These groups, through their inductive and resonance effects, modify the electron density distribution in the chromophore.

Controlling Molecular Geometry: The planarity of the molecule in its colored form is crucial for effective π-orbital overlap. Introducing bulky groups can cause steric hindrance, forcing the aromatic rings to twist out of planarity. This disruption of conjugation typically leads to a hypsochromic (blue) shift and a decrease in molar absorptivity.

Structure-Property Relationship Studies in Derivative Series

Systematic studies on series of derivatives are essential for establishing quantitative structure-property relationships (QSPRs). By varying substituents and analyzing the resulting changes in spectroscopic and chemical properties, predictive models can be developed.

The electronic nature of substituents placed on the phthalide ring or the pendant phenyl rings has a profound and predictable impact on the color of the dye.

Electron-Donating Groups (EDGs): Groups like amino (-NH₂), dimethylamino (-NMe₂), pyrrolidinyl, methoxy (B1213986) (-OCH₃), and hydroxyl (-OH) are powerful electron donors. When attached to the conjugated system, they increase the electron density, raise the energy of the HOMO, and cause a bathochromic shift (a shift to longer wavelengths). For example, introducing a pyrrolidinyl group at the 6-position of the phthalide ring, as in the example compound, would be expected to cause a significant red shift compared to the unsubstituted parent compound due to its strong electron-donating nature.

The Hammett equation provides a quantitative tool to correlate the effect of meta- and para-substituents on the reactivity and physical properties of these dyes. libretexts.orguclan.ac.uk A plot of the logarithm of reaction rates or equilibrium constants (or a spectroscopic parameter like λmax) against the Hammett substituent constant (σ) often yields a linear relationship, known as a linear free-energy relationship. libretexts.orgrsc.org

Illustrative Data on Substituent Effects (Hypothetical Data Based on Known Principles):

Substituent (R) at 6-position Type Hammett Constant (σp) Expected λmax (nm) of Colored Form Expected Color
-HNeutral0.00~590Blue-Violet
-ClEWG (weak)+0.23~595Violet
-CNEWG (strong)+0.66~610Blue
-OCH₃EDG (moderate)-0.27~605Blue-Green
-N(CH₃)₂EDG (strong)-0.83~620Green-Blue
-N(C₅H₁₀) (Pyrrolidinyl)EDG (strong)~ -0.90~625Green

Steric hindrance plays a critical role in the properties of triarylmethane-type dyes, including the colored form of phthalide analogues. The ideal conformation for maximum color intensity is one where all three aromatic rings are coplanar with the central carbon atom, allowing for maximal overlap of p-orbitals.

Introducing bulky substituents, particularly in the ortho positions of the N,N-dimethylaniline rings, forces the rings to twist out of this ideal planar conformation. nih.gov This propeller-like twisting disrupts the π-conjugation across the molecule.

Consequences of Steric Hindrance:

Hypsochromic Shift: The disruption of conjugation increases the HOMO-LUMO energy gap, resulting in a shift of the absorption maximum to shorter wavelengths (blue shift). rsc.org

Reduced Molar Absorptivity (Color Intensity): The probability of the electronic transition decreases when the π-system is less effectively conjugated, leading to a weaker color.

Altered Reactivity: Steric crowding around the central carbon atom can hinder the attack of nucleophiles (like hydroxide (B78521) ions), which can affect the fading kinetics of the dye. It can also influence the equilibrium between the colored and colorless forms. nih.gov

For example, introducing methyl groups at the ortho-positions of the dimethylaminophenyl rings in Malachite Green (a related triarylmethane dye) leads to significant hypsochromic shifts and changes in electronic symmetry. nih.gov A similar effect would be expected in the this compound system.

Comparative Analysis with Related Chromogenic Systems (e.g., Crystal Violet Lactone)

This compound is part of the broader family of leuco dyes, and its properties are best understood in comparison with other important members of this class, particularly Crystal Violet Lactone (CVL).

Crystal Violet Lactone (CVL) , or 6-(dimethylamino)-3,3-bis(4-(dimethylamino)phenyl)phthalide, is a very closely related and commercially significant leuco dye. wikipedia.orgresearchgate.net It is the benchmark compound for many applications like carbonless copy paper and thermochromic materials. chemicalbook.comsigmaaldrich.com

Comparison Table: this compound vs. Crystal Violet Lactone

Feature This compound Crystal Violet Lactone (CVL) Analysis of Differences
Structure Phthalide ring is unsubstituted.Phthalide ring has a dimethylamino group at the 6-position.The key difference is the presence of a third powerful electron-donating group (-NMe₂) on the phthalide moiety of CVL.
Colorless Form Crystalline solid.Slightly yellowish crystalline powder. researchgate.netBoth are lactones and largely colorless in their neutral, non-polar state.
Colored Form Blue-VioletIntense Violet-BlueThe additional -NMe₂ group in CVL acts as a strong auxochrome, leading to a slight bathochromic shift and potentially a higher molar absorptivity, resulting in a deeper, more intense color.
Mechanism of Color Change Reversible lactone ring-opening upon protonation or in a polar environment.Reversible lactone ring-opening upon protonation or in a polar environment. researchgate.netThe fundamental mechanism (halochromism) is identical for both compounds.
Applications Used as a chromogenic agent, often for blue or violet colors.Widely used in carbonless copy paper, thermochromic inks, and as a security marker. researchgate.netchemicalbook.comCVL is more established commercially due to its intense color and optimized performance in various formulations. The parent compound serves as a foundational structure upon which analogues like CVL are built for enhanced properties.
Synthetic Precursor 2-Benzoylbenzoic acid derivativesm-(Dimethylamino)benzoic acid derivatives chemicalbook.comThe synthesis of CVL requires a starting material that already contains the third amino group, making its synthesis slightly more complex than the parent compound.

Advanced Materials Science Applications of 3,3 Bis 4 Dimethylamino Phenyl Phthalide

Integration into Responsive Polymer Matrices

The integration of 3,3-Bis(4-(dimethylamino)phenyl)phthalide into polymer matrices is a cornerstone for the development of "smart" materials that exhibit chromic behavior, particularly thermochromism. These responsive materials are typically multi-component systems consisting of the CVL as the color former, a color developer (an electron acceptor, often a weak acid like Bisphenol A), and a solvent that acts as a phase change material (PCM). researchgate.netmdpi.com

When incorporated into a polymer matrix, this three-component system can be finely tuned to undergo color changes at specific temperatures. researchgate.net At temperatures below the melting point of the solvent, the CVL and the developer form a complex, forcing the lactone ring to open and rendering the material colored. researchgate.net As the temperature rises and exceeds the solvent's melting point, the components dissolve, disrupting the CVL-developer complex. This allows the CVL to revert to its stable, colorless lactone form. mdpi.comresearchgate.net The transition temperature can be adjusted by selecting different solvents and modifying the molar ratios of the components. researchgate.net

Research has demonstrated the successful incorporation of CVL-based thermochromic systems into various polymers, including silicone rubber and epoxy resins. For instance, doping silicone rubber with thermochromic microcapsules containing CVL can create a composite material that sensitively changes color with external temperature variations. researchgate.net Similarly, such systems have been embedded in epoxy resins, where they impart temperature-responsive color-changing functionalities without significantly compromising the mechanical properties of the host polymer. researchgate.net

Table 1: Components of a Typical CVL-Based Thermochromic System

Component Role Example Compounds
Color Former Undergoes reversible structural change to produce color. This compound (CVL)
Color Developer Induces the color change by interacting with the color former. Bisphenol A (BPA), Boric Acid, Phenols

Fabrication of Smart Coatings and Films

A significant application of this compound is in the fabrication of smart coatings and films with thermochromic properties. To enhance durability and stability, the CVL-based thermochromic systems are often encapsulated within microcapsules. mdpi.comnih.gov In situ polymerization is a common method for this, using materials like urea-formaldehyde or poly(methyl methacrylate) as the shell to encase the core thermochromic components. mdpi.commdpi.com

These microcapsules can then be dispersed into various coating formulations, such as alkyd or UV-curable resins, and applied to a wide range of substrates including wood, metal, and textiles. mdpi.comnih.govmdpi.com The resulting smart coatings can serve as temperature indicators, safety warnings, or for aesthetic purposes. For example, a coating on a metal surface can be designed to change color when the surface reaches a certain temperature, providing a visual cue for overheating. nih.govnih.gov

The reversibility of the color change is a key feature, although prolonged exposure to UV radiation can degrade the CVL and the developer, leading to a loss of thermochromic functionality over time. mdpi.commdpi.com

Application in Optical Data Storage Media

The reversible switching between two distinct states (colored and colorless) makes materials based on this compound candidates for applications in optical data storage. nih.govresearchgate.net Photochromic materials, which change color in response to light, are particularly relevant in this field for developing rewritable optical memory. nih.gov

The principle of optical data storage relies on using light to "write" information by inducing a change in a material's properties (such as color or refractive index) and then using light to "read" that information. The ability to reverse this change allows for the data to be erased and rewritten. A derivative of CVL, the Crystal Violet Lactone salicylaldehyde (B1680747) hydrazone Zn(II) complex, has been identified as a promising reversible photochromic material. nih.govresearchgate.net This complex exhibits a distinct color change upon irradiation with UV-visible light and can be reversed, making it suitable for photo-patterning. nih.gov

This photo-switchable behavior is analogous to the "0" and "1" states in binary data storage. The colorless state can represent one state, and the colored state, induced by a specific wavelength of light, can represent the other. The information can then be erased by another light stimulus that reverts the material to its original colorless form. While still an area of active research, the development of new photo-sensitive CVL derivatives holds promise for high-density, rewritable optical data storage technologies. nih.gov

Development of Chemosensors and Optical Probes

The inherent pH sensitivity of this compound makes it a valuable compound for the development of chemosensors and optical probes. wikipedia.org The lactone ring of CVL is stable in neutral or basic conditions, remaining colorless. However, in an acidic environment, the ring opens to form the intensely colored, planar carbocation. wikipedia.org This distinct color change provides a clear visual indication of a change in pH, making CVL an effective acid-base indicator. wikipedia.org

This principle can be harnessed to create optical sensors for monitoring pH in various media. The CVL can be immobilized on a solid support, such as a polymer film or nanoparticles, to create a reusable sensor strip or probe. The intensity of the color produced can be correlated to the pH of the sample, allowing for quantitative measurements when coupled with a spectrophotometer or colorimeter.

While the primary application as a chemosensor is for pH detection, the interaction of CVL with other chemical species can also induce color changes. For example, its interaction with Lewis acids can lead to the formation of colored complexes. researchgate.net This opens up the possibility of designing CVL-based optical probes for the detection of other analytes, such as metal ions, that can act as Lewis acids and trigger the ring-opening of the lactone. nih.govresearchgate.net The development of such sensors would rely on designing specific molecular recognition sites that, upon binding with a target analyte, would induce the same structural transformation in the CVL molecule that is responsible for its color change.

Table 2: pH-Dependent Color Change of Crystal Violet Lactone

pH Range Molecular State Color
> 4 Lactone (ring-closed) Colorless

Photo-Tunable Dyes and Pigments

Beyond its well-known thermochromic and halochromic (acid-responsive) properties, derivatives of this compound have been engineered to function as photo-tunable dyes, exhibiting reversible photochromism. nih.govresearchgate.net This property allows for the color of the material to be controlled by light, a feature highly desirable for applications such as smart windows, security inks, and molecular switches. nih.govimaging.org

A notable example is the Crystal Violet Lactone salicylaldehyde hydrazone Zn(II) complex. nih.gov This compound demonstrates a significant color change from colorless to blue upon irradiation with UV-visible light. The proposed mechanism involves a light-induced tautomerism in the salicylaldehyde hydrazone moiety, which enhances its ability to chelate with the Zn(II) ion. This enhanced chelation, in turn, promotes the opening of the spirolactam ring of the CVL derivative, leading to the formation of the colored species. nih.gov

This photochromic reaction is reversible, and the material reverts to its colorless state in the dark or upon exposure to a different wavelength of light. The system shows good fatigue resistance, meaning it can undergo many coloring and bleaching cycles without significant degradation. nih.gov This robust reversibility makes it a promising candidate for creating materials with photo-patternable characteristics, where intricate, high-resolution colored images can be "written" onto a surface with light and subsequently "erased." nih.govresearchgate.net

Micro- and Nanostructured Materials Based on the Compound

The formulation of this compound into micro- and nanostructured materials is a key strategy to enhance its performance and applicability in various fields. The most common approach is the microencapsulation of CVL-based thermochromic systems. mdpi.commdpi.com This involves creating core-shell microparticles where the core contains the CVL, a developer, and a solvent, and the shell is a protective polymer like urea-formaldehyde. mdpi.com These microcapsules, typically spherical in shape, protect the active components from the environment, improve their thermal stability, and allow for their easy dispersion into inks, coatings, and polymers. researchgate.netimaging.org

Beyond microcapsules, research has explored the adsorption of CVL onto nanoparticles. One study demonstrated that dry milling of CVL with silica (B1680970) nanoparticles leads to the formation of a monolayer of the colored, ring-opened form of CVL on the nanoparticle surface. researchgate.netelsevierpure.com This occurs due to the interaction between the surface silanol (B1196071) groups on the silica and the CVL molecule, which act as an acid and base, respectively. researchgate.net This method provides a way to create colored nanoparticles and to study the surface chemistry of nanomaterials. The color intensity can be used to quantify the surface coverage of the nanoparticles. elsevierpure.com The development of such nanostructured materials opens up possibilities for their use as fillers in advanced composites, sensors with high surface areas, and novel pigment technologies. researchgate.net

Mechanistic Insights into Environmental and Durability Considerations

Photodegradation Pathways and Mechanisms

3,3-Bis(4-(dimethylamino)phenyl)phthalide, commonly known as Crystal Violet Lactone (CVL), is a leuco dye that exhibits sensitivity to light, which can lead to its degradation. nih.gov Excessive exposure to light, particularly UV radiation, can induce irreversible photodegradation, compromising its function in applied systems. researchgate.netmdpi.com The degradation process involves the disruption of the molecule's structure, leading to a loss of its chromogenic properties. researchgate.net

The primary mechanism of photodegradation involves the cleavage of the molecule. While CVL itself is colorless, its colored form (the Crystal Violet cation) is highly conjugated. Studies on this colored form show that degradation can proceed through pathways such as N-demethylation, where methyl groups are sequentially removed from the nitrogen atoms, and photochemical hydrogenation. researchgate.net Another significant degradation pathway involves oxidative cleavage, often mediated by reactive oxygen species, which can attack the central carbon or the benzene (B151609) rings, leading to the formation of smaller aromatic compounds like benzophenones and phenols. researchgate.netnih.gov In some processes, like Fenton oxidation, the benzene ring structure of the molecule can be completely destroyed. nih.gov

The rate and extent of photodegradation are influenced by several factors, including the intensity and wavelength of the light source, the presence of oxygen, and the medium in which the CVL is dispersed. researchgate.netresearchgate.net For instance, the degradation of the related Crystal Violet dye was found to be significantly faster in ethanol (B145695) than in water. researchgate.net In practical applications, such as inks, the presence of other dyes can sometimes quench the degradation process through competitive light absorption. researchgate.net

Table 1: Proposed Photodegradation Products of Crystal Violet and Related Compounds

Precursor Compound Degradation Pathway Resulting Products/Intermediates Reference
Crystal Violet N-demethylation Sequentially demethylated derivatives researchgate.net
Crystal Violet Oxidative Cleavage 4-(dimethylamino)benzophenone, 3-dimethylaminophenol, Benzaldehyde nih.gov
CVL Derivative Photodegradation Small molecular degraded products researchgate.net

Thermal Stability and Decomposition Kinetics

Crystal Violet Lactone is a crystalline powder with a melting point in the range of 180-183 °C. Its thermal behavior is a critical aspect of its primary application in thermochromic systems, such as thermal paper and reversible inks. sellchems.comsellchems.com In these systems, CVL acts as a color former which, upon heating, melts and reacts with a color developer (typically a weak acid) to produce the colored form. sellchems.comsellchems.comchiron.no

The mechanism of this color development is a reversible acid-base reaction involving the opening of the lactone ring. researchgate.net The temperature at which this color change occurs can be precisely controlled by the choice of developer and solvent used in the formulation, with typical transition temperatures ranging from 30 °C to over 90 °C. researchgate.netnih.gov For example, a reversible thermochromic material using CVL, boric acid, and hexadecyl alcohol exhibited a color change temperature range of 47.5–51.1 °C. imaging.org

The kinetics of the thermochromic process have been found to follow a first-order kinetic equation. researchgate.net The activation energy (Ea) for the color change is dependent on the components of the thermochromic complex; for instance, when using phenols as developers, stronger acidity corresponds to a higher activation energy. researchgate.net However, the colored state is not indefinitely stable at elevated temperatures. The colored products can decompose over time, leading to color fading, a process that is also influenced by the specific chemistry of the system. sellchems.com

Table 2: Thermal Properties of Crystal Violet Lactone and Related Systems

Property Value / Range System / Conditions Reference
Melting Point 180-183 °C Pure CVL
Color Change Temperature 30-70 °C CVL-based thermochromic dye researchgate.net
Color Change Temperature 47.5–51.1 °C CVL / Boric Acid / Hexadecyl Alcohol ink imaging.org
Optimal Reaction Temperature 90 °C Preparation of CVL / BPA / Tetradecanol complex nih.gov

Hydrolytic Stability and pH Responsiveness

Crystal Violet Lactone is classified as insoluble in water. nih.gov Its most significant chemical characteristic is its pH responsiveness, or halochromism, which is the basis for its use as a color-forming dye. researchgate.net In its native state, CVL is a colorless molecule with a closed lactone ring structure. wikipedia.org

Under acidic conditions (in the presence of a proton donor), the lactone ring undergoes cleavage. sellchems.comwikipedia.org This ring-opening event breaks the covalent bond between the central carbon and the ester oxygen, transforming the tetrahedral central carbon into a planar, trivalent carbocation. wikipedia.orgju.edu.jo This structural change creates a large, conjugated π-system that extends across the three aromatic rings, which acts as a chromophore that strongly absorbs visible light, resulting in the characteristic deep violet color of the Crystal Violet cation. wikipedia.orgmade-in-china.com This transformation is reversible; upon removal of the acidic environment, the lactone ring can reform, returning the molecule to its colorless state. wikipedia.org

Long-Term Performance and Fatigue Resistance in Applied Systems

The durability and long-term stability of this compound are critical for its commercial applications, but they present notable challenges. In systems like carbonless copy paper and thermal paper, a primary issue is the gradual fading of the developed color. sellchems.com This occurs because the colored carbocation structure can slowly revert to the colorless lactone or degrade through other pathways, especially when exposed to environmental factors like light, heat, and humidity. sellchems.com

Fatigue resistance, which is the ability to undergo numerous color-change cycles without significant degradation, is another key performance metric. While the fundamental ring-opening and closing mechanism is reversible, side reactions can occur over many cycles, leading to the formation of non-functional, irreversible products. This reduces the chromogenic potential of the system over time.

Significant research has focused on improving the stability and fatigue resistance of CVL. One successful approach is microencapsulation, where the CVL and developer system are enclosed within a protective polymer shell. researchgate.net This isolates the reactive components from the external environment, enhancing their stability against UV light and chemical degradation. mdpi.comnih.gov Another strategy involves chemical modification of the CVL molecule itself. For example, the development of a Crystal Violet Lactone Salicylaldehyde (B1680747) Hydrazone Zn(II) complex resulted in a reversible photochromic material with good fatigue resistance, demonstrating that structural alterations can enhance long-term performance. researchgate.net

Table 4: Factors Affecting Long-Term Performance of CVL in Applied Systems

Application Limiting Factor Consequence Mitigation Strategy Reference
Thermal Paper Decomposition of colored product Color fading of printed image Formulation optimization sellchems.com
Inks Photodegradation Fading upon light exposure Competitive absorption by other dyes researchgate.net
Coatings UV radiation Irreversible destruction of CVL structure Microencapsulation mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Stimuli-Responsive Behaviors

The chromogenic behavior of 3,3-Bis(4-(dimethylamino)phenyl)phthalide is primarily triggered by heat (thermochromism) and acidity (halochromism), which induce the cleavage of the lactone ring. wikipedia.orgresearchgate.net Future research is increasingly focused on expanding the range of triggers to include other forms of energy and chemical signals, leading to materials with multi-stimuli responsiveness.

Key areas of exploration include:

Photochromism: While the parent compound is not strongly photochromic, modifying its structure by incorporating other photo-active moieties could yield analogues that respond to specific wavelengths of light. This could enable the development of rewritable optical data storage and light-controlled sensors. researchgate.net Research into diarylethene derivatives, for instance, provides a roadmap for designing thermally stable, fatigue-resistant photochromic systems that could be integrated with the phthalide (B148349) structure. researchgate.net

Mechanochromism: Investigating the response of CVL-polymer composites to mechanical stress, such as pressure or grinding, is a promising avenue. The force-induced opening of the lactone ring could serve as a visual indicator of material fatigue or damage in structural components.

Ionochromism: The interaction of the lactone ring with specific metal ions or anions beyond protons could lead to selective colorimetric sensors. The sensitivity of the ring-opened zwitterionic form to hydrogen bonding suggests that targeted interactions with other ions could be engineered. researchgate.net

Multi-Stimuli Systems: The development of materials that respond to a combination of stimuli (e.g., heat and light, or pH and a specific ion) is a significant goal. Such systems could perform more complex logical operations, enhancing their utility in smart devices and sensors. chemrxiv.orgrsc.org

Table 1: Investigated and Potential Stimuli for this compound and its Analogues

Stimulus Mechanism Current/Potential Application Citation
Heat (Thermochromism) Ring-opening/closing equilibrium shifts with temperature in the presence of a developer. Thermal paper, temperature indicators, smart textiles. researchgate.netcdnsciencepub.com
Acids (Halochromism) Protonation of the lactone oxygen facilitates ring-opening to form the colored carbocation. Carbonless copy paper, pH indicators, security inks. wikipedia.org
Light (Photochromism) Potential: Covalent bond cleavage/formation induced by specific light wavelengths in modified analogues. Rewritable optical data storage, smart windows, light-activated devices. researchgate.net
Mechanical Force Potential: Stress-induced ring-opening in polymer matrices. Stress sensors, damage indicators in materials. N/A
Specific Ions Potential: Coordination or specific interaction with ions leading to ring-opening. Selective ion sensors, environmental monitoring. researchgate.net
Solvents (Solvatochromism) Stabilization of the excited charge-transfer state varies with solvent polarity. Solvent polarity probes, chemical process monitoring. nih.gov

Advanced Computational Design of Next-Generation Analogues

Computational chemistry is becoming an indispensable tool for accelerating the design of new functional molecules. For this compound, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict the properties of novel analogues before they are synthesized, saving significant time and resources. researchgate.net

Future computational efforts will likely focus on:

Tuning Absorption Spectra: By simulating the UV-Vis spectra of virtual compounds, researchers can systematically modify the substituents on the phenyl rings to shift the color of the open form across the entire visible spectrum. This allows for the rational design of dyes with specific, targeted colors (e.g., true reds or greens), which are often challenging to achieve. researchgate.net

Predicting Switching Behavior: Computational models can be used to calculate the energy barriers for the lactone ring-opening and closing reactions. researchgate.net This allows for the in-silico screening of analogues with desired switching temperatures in thermochromic applications or improved thermal stability of the colored form in photochromic systems.

High-Throughput Screening: Combining combinatorial chemistry approaches with automated DFT workflows will enable the rapid evaluation of large virtual libraries of phthalide derivatives. researchgate.net This data-driven approach can identify lead candidates with optimized properties for specific applications, such as enhanced fatigue resistance or sensitivity to novel stimuli.

Integration with Hybrid Material Systems

The functionality of this compound can be significantly enhanced by incorporating it into advanced hybrid materials. While its use in microcapsules for coatings and textiles is established, future research is moving towards more complex and functional systems. mdpi.comresearchgate.net

Emerging areas of integration include:

Polymer Nanocomposites: Dispersing the dye within structured polymer matrices or alongside nanoparticles can improve its stability and switching kinetics. For example, thermochromic polymer nanocomposites have been shown to have enhanced versatility and durability. researchgate.net

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): Integrating the phthalide structure as a linker or a guest within these porous crystalline materials could lead to novel sensors. The ordered environment of the framework could influence the switching properties, and the porosity could allow for the detection of specific analytes that trigger a color change. rsc.org

Self-Healing and Self-Reporting Materials: By embedding microcapsules containing CVL and a developer into a polymer matrix, a material can be created that not only releases a healing agent upon damage but also produces a visible color change at the site of the crack, indicating that a repair process has been initiated. mdpi.com

Sustainable Synthesis and Circular Economy Approaches

The chemical industry is under increasing pressure to adopt greener manufacturing processes and circular economy principles. Research on this compound is beginning to address these challenges.

Sustainable Synthesis: Traditional syntheses of CVL often involve multiple steps and harsh reagents. google.compatsnap.com Future research will focus on developing more sustainable synthetic routes, which may include:

Using catalysts to improve reaction efficiency and reduce waste.

Exploring bio-based feedstocks for the starting materials.

Optimizing reaction conditions to lower energy consumption.

Circular Economy Approaches: The lifecycle of triphenylmethane (B1682552) dyes is a key environmental concern. A circular economy model aims to minimize waste through recycling and reuse. nih.gov For CVL-based products, this involves:

Decolorization and Recovery: Developing efficient methods to decolorize dye-containing wastewater is crucial. science.gov Biological treatments using microbes or enzymes that can break down triphenylmethane structures are a promising green alternative to chemical methods. researchgate.net

Designing for Recyclability: Creating thermochromic or paper products where the dye can be recovered and reused.

Valorization of Waste: Using dye-adsorbed waste materials from purification processes as fillers or reinforcing agents in other materials, turning a waste stream into a valuable product. nih.govrsc.org

Fundamental Studies on Excited State Dynamics

A deep understanding of the photophysical processes that occur after the molecule absorbs light is critical for designing more efficient and robust materials. Time-resolved spectroscopy has revealed key details about the excited state of this compound. nih.govresearchgate.net

Upon excitation in aprotic solvents, the molecule initially forms a locally excited (LE) state. nih.gov In polar solvents, this is followed by an electron transfer reaction to form a more polar charge-transfer (CT) state. nih.gov In some cases, dual fluorescence from two different excited states can be observed. researchgate.net

Future fundamental studies will aim to:

Map the Reaction Pathway: Further elucidate the precise mechanism and kinetics of the excited-state charge transfer and the subsequent ring-opening process in different environments.

Control Excited State Deactivation: Investigate how molecular modifications and the local environment (e.g., solvent, polymer matrix) can be used to control the fate of the excited state, for example, by favoring fluorescence over non-radiative decay or by promoting efficient ring-opening.

Understand Photodegradation: Characterize the pathways that lead to irreversible degradation of the dye upon prolonged exposure to light. This knowledge is essential for designing next-generation analogues with improved fatigue resistance for applications in optical materials.

Table 2: Properties of Excited States of this compound in Aprotic Solvents

State Description Dipole Moment (Debye) Role in Photophysics Citation
LE State Initially excited state after photon absorption. 9 - 12 D Precursor to the charge-transfer state. nih.gov
CT State Charge-transfer state formed via electron transfer. ~24 D Responsible for fluorescence; its formation is solvent-controlled. nih.gov
1CTA State Polar excited state localized within the 6-DMAPd subunit. 10.7 D Emits 'A band' fluorescence in low polar solvents. researchgate.net
1CTB State Highly polar excited state formed after further electron transfer. 25.2 D Emits 'B band' fluorescence in medium to high polar solvents. researchgate.net

Q & A

Basic: What are the key synthetic methodologies for 3,3-Bis(4-(dimethylamino)phenyl)phthalide, and how do reaction conditions influence yield and purity?

Synthesis typically involves condensation of phthalic anhydride derivatives with substituted aromatic amines. For example, U.S. Patent 3,971,821 outlines a three-step process: (1) reacting methyl 2-formyl-5-dimethylaminobenzoate with N,N-dimethylaniline, (2) oxidation, and (3) saponification . Yield optimization requires precise control of stoichiometry, temperature (e.g., 80–120°C for condensation), and catalysts (e.g., Lewis acids). Flash chromatography (n-pentane/ethyl acetate) is critical for purification, achieving yields of 41–55% with ≥99% enantiomeric excess .

Advanced: How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

1H and 13C NMR are pivotal for confirming substituent positions. For example, coupling constants (e.g., J = 8–12 Hz for allylic protons) and chemical shifts (δ 6.5–8.0 ppm for aromatic protons) differentiate regioisomers . High-resolution mass spectrometry (HRMS) validates molecular formulas, while FTIR identifies functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹). For polymers derived from this compound, 2D NMR (e.g., COSY, HSQC) clarifies backbone connectivity .

Basic: What are the primary applications of this compound in material science?

This compound serves as a precursor for high-performance polyimides. For instance, condensation with dianhydrides (e.g., 3,3-bis[4-(3,4-dicarboxyphenoxy)phenyl]phthalide dianhydride) yields thermally stable (Tg > 300°C), organosoluble polymers used in optoelectronics . Its rigid phthalide core enhances mechanical strength, while dimethylamino groups improve solubility in polar aprotic solvents (e.g., NMP, DMF) .

Advanced: How do substituent modifications (e.g., diethylamino vs. dimethylamino groups) impact electronic properties and reactivity?

Replacing dimethylamino with diethylamino groups increases steric bulk, reducing crystallization tendency and enhancing solubility in nonpolar solvents (e.g., THF). Electronically, diethylamino groups lower oxidation potentials (measured via cyclic voltammetry) due to enhanced electron-donating effects . However, steric hindrance may slow reaction kinetics in electrophilic substitutions, requiring elevated temperatures (e.g., 100–130°C) .

Basic: What analytical methods are recommended for assessing purity and degradation products?

  • HPLC-MS : Detects trace impurities (e.g., residual aniline derivatives) with a C18 column and acetonitrile/water gradient .
  • TGA-DSC : Evaluates thermal stability; derivatives decompose above 250°C, with exothermic peaks indicating oxidative degradation .
  • XRD : Confirms crystallinity, critical for reproducibility in polymer synthesis .

Advanced: How can researchers resolve contradictory data on photochromic behavior in derivatives of this compound?

Contradictions arise from solvent polarity and substituent effects. For example, in polar solvents (e.g., DMSO), this compound exhibits bathochromic shifts (λmax 450–500 nm) due to solvatochromism, whereas nonpolar solvents (e.g., hexane) suppress this . Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, distinguishing intrinsic photochromism from environmental artifacts .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Storage : Inert atmosphere (N2 or Ar) at 4°C to prevent oxidation .

Advanced: What strategies improve regioselectivity in electrophilic substitutions of this compound?

Directed ortho-metalation (e.g., using LDA) or Friedel-Crafts alkylation with bulky electrophiles (e.g., tert-butyl chloride) enhances regioselectivity. Computational modeling (DFT) predicts favorable sites for substitution; for example, the para position of dimethylamino groups is more reactive due to electron density distribution .

Basic: How is this compound characterized in polymer matrices?

  • GPC : Determines molecular weight (Mw 20–50 kDa) and polydispersity (Đ 1.2–1.5) .
  • DMA : Measures storage modulus (E’ > 2 GPa) and tan δ peaks for Tg determination .

Advanced: What mechanisms explain the thermal degradation pathways of phthalide-based polyimides?

Degradation involves cleavage of the phthalide ring (TGA mass loss at 300–400°C) and subsequent oxidation of dimethylamino groups (FTIR loss of N-H stretches at 3300 cm⁻¹). Py-GC/MS identifies volatile byproducts (e.g., CO2, aniline derivatives), confirming radical-mediated chain scission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.